N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule that selectively targets the mutated EGFR tyrosine kinase in non-small cell lung cancer (NSCLC) patients. AZD-9291 has shown promising results in preclinical and clinical trials, and it has been approved by the US Food and Drug Administration (FDA) for the treatment of metastatic NSCLC.
Aplicaciones Científicas De Investigación
Selective Inhibition of Kinase Superfamily
Compounds similar to N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors have shown significant efficacy in in vivo models of human gastric carcinoma, highlighting their potential for cancer therapy (Schroeder et al., 2009).
Antidepressant and Nootropic Agents
Azetidinone derivatives have been synthesized and evaluated for their antidepressant activity and nootropic activity, indicating the potential of such compounds in treating depression and enhancing cognitive functions (Thomas et al., 2016).
Imaging and Diagnostic Applications
Azetidine derivatives have been developed as new positron emission tomography (PET) ligands for imaging nicotinic acetylcholine receptors in the brain, offering potential applications in neurological research and diagnosis (Doll et al., 1999).
Agricultural and Environmental Studies
The effect of azetidine 2-carboxylic acid on ion uptake and release in plant roots has been studied, indicating potential applications of related compounds in agricultural research and environmental sciences (Pitman et al., 1977).
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-13-5-1-2-6-14(13)18-15(20)19-9-12(10-19)21-11-4-3-7-17-8-11/h1-8,12H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWBNOGGNYNWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.